molecular formula C13H17ClN2O B1401309 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316225-03-2

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1401309
CAS No.: 1316225-03-2
M. Wt: 252.74 g/mol
InChI Key: ZGNQDSUVEOTWQM-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring and a chloropyridine moiety

Scientific Research Applications

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with selective androgen receptor modulators (SARMs), indicating its potential in modulating receptor activities

Cellular Effects

1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with androgen receptors suggests its potential impact on cell signaling pathways related to hormone regulation . Furthermore, its effects on gene expression and cellular metabolism are areas of active research, with preliminary studies indicating potential modulation of metabolic pathways and gene regulatory networks.

Molecular Mechanism

The molecular mechanism of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone may change over time due to its stability and degradation. The compound’s stability under various storage conditions, such as -80°C and -20°C, has been documented, with recommendations for usage within specific time frames to maintain its efficacy

Dosage Effects in Animal Models

The effects of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolic pathways can be dose-dependent, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in metabolic reactions, potentially influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues may be influenced by its interactions with cellular transport mechanisms . Understanding these interactions is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate pyrrolidine derivative. The process may include steps such as:

    Nucleophilic substitution: The chloropyridine undergoes nucleophilic substitution with a pyrrolidine derivative.

    Cyclization: Formation of the pyrrolidine ring through cyclization reactions.

    Functionalization: Introduction of the ethanone group through various functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ethanone group to alcohols.

    Substitution: Halogen substitution reactions on the chloropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidine: Lacks the ethanone group but has a similar pyrrolidine and chloropyridine structure.

Uniqueness

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyrrolidine ring and a chloropyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQDSUVEOTWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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